![molecular formula C22H21ClN2O3S B302625 (5Z)-2-(5-chloro-2-methylanilino)-5-[(3-ethoxy-4-hydroxy-5-prop-2-enylphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B302625.png)
(5Z)-2-(5-chloro-2-methylanilino)-5-[(3-ethoxy-4-hydroxy-5-prop-2-enylphenyl)methylidene]-1,3-thiazol-4-one
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Overview
Description
(5Z)-2-(5-chloro-2-methylanilino)-5-[(3-ethoxy-4-hydroxy-5-prop-2-enylphenyl)methylidene]-1,3-thiazol-4-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
Mechanism of Action
The mechanism of action of (5Z)-2-(5-chloro-2-methylanilino)-5-[(3-ethoxy-4-hydroxy-5-prop-2-enylphenyl)methylidene]-1,3-thiazol-4-one is not fully understood. However, it has been suggested that this compound exerts its anticancer activity by inducing apoptosis through the activation of caspases. It has also been suggested that (5Z)-2-(5-chloro-2-methylanilino)-5-[(3-ethoxy-4-hydroxy-5-prop-2-enylphenyl)methylidene]-1,3-thiazol-4-one exerts its antimicrobial activity by disrupting the cell membrane of bacteria and fungi.
Biochemical and Physiological Effects:
(5Z)-2-(5-chloro-2-methylanilino)-5-[(3-ethoxy-4-hydroxy-5-prop-2-enylphenyl)methylidene]-1,3-thiazol-4-one has been found to exhibit various biochemical and physiological effects. This compound has been found to induce apoptosis in cancer cells, which is a programmed cell death process. It has also been found to exhibit significant antimicrobial activity against various bacterial and fungal strains. Additionally, (5Z)-2-(5-chloro-2-methylanilino)-5-[(3-ethoxy-4-hydroxy-5-prop-2-enylphenyl)methylidene]-1,3-thiazol-4-one has been found to exhibit antioxidant and anti-inflammatory properties.
Advantages and Limitations for Lab Experiments
(5Z)-2-(5-chloro-2-methylanilino)-5-[(3-ethoxy-4-hydroxy-5-prop-2-enylphenyl)methylidene]-1,3-thiazol-4-one has several advantages and limitations for lab experiments. One advantage is that it exhibits significant antimicrobial and anticancer properties, which makes it a potential candidate for drug development. However, one limitation is that its mechanism of action is not fully understood, which makes it challenging to optimize its efficacy. Additionally, (5Z)-2-(5-chloro-2-methylanilino)-5-[(3-ethoxy-4-hydroxy-5-prop-2-enylphenyl)methylidene]-1,3-thiazol-4-one has limited solubility in water, which can make it challenging to use in certain experiments.
Future Directions
For the study of (5Z)-2-(5-chloro-2-methylanilino)-5-[(3-ethoxy-4-hydroxy-5-prop-2-enylphenyl)methylidene]-1,3-thiazol-4-one include further investigation of its mechanism of action, potential applications in other fields, and the development of more efficient synthesis methods.
Synthesis Methods
(5Z)-2-(5-chloro-2-methylanilino)-5-[(3-ethoxy-4-hydroxy-5-prop-2-enylphenyl)methylidene]-1,3-thiazol-4-one can be synthesized using various methods. One of the most common methods is the condensation reaction between 2-amino-5-chlorotoluene, 3-ethoxy-4-hydroxy-5-prop-2-enylbenzaldehyde, and 2-mercaptoacetic acid in the presence of a base catalyst. This reaction results in the formation of (5Z)-2-(5-chloro-2-methylanilino)-5-[(3-ethoxy-4-hydroxy-5-prop-2-enylphenyl)methylidene]-1,3-thiazol-4-one.
Scientific Research Applications
(5Z)-2-(5-chloro-2-methylanilino)-5-[(3-ethoxy-4-hydroxy-5-prop-2-enylphenyl)methylidene]-1,3-thiazol-4-one has potential applications in various fields of scientific research. This compound has been studied for its anticancer properties, and it has been found to inhibit the growth of cancer cells by inducing apoptosis. It has also been studied for its antimicrobial properties, and it has been found to exhibit significant activity against various bacterial and fungal strains. Additionally, (5Z)-2-(5-chloro-2-methylanilino)-5-[(3-ethoxy-4-hydroxy-5-prop-2-enylphenyl)methylidene]-1,3-thiazol-4-one has been studied for its antioxidant and anti-inflammatory properties.
properties
Product Name |
(5Z)-2-(5-chloro-2-methylanilino)-5-[(3-ethoxy-4-hydroxy-5-prop-2-enylphenyl)methylidene]-1,3-thiazol-4-one |
---|---|
Molecular Formula |
C22H21ClN2O3S |
Molecular Weight |
428.9 g/mol |
IUPAC Name |
(5Z)-2-(5-chloro-2-methylanilino)-5-[(3-ethoxy-4-hydroxy-5-prop-2-enylphenyl)methylidene]-1,3-thiazol-4-one |
InChI |
InChI=1S/C22H21ClN2O3S/c1-4-6-15-9-14(10-18(20(15)26)28-5-2)11-19-21(27)25-22(29-19)24-17-12-16(23)8-7-13(17)3/h4,7-12,26H,1,5-6H2,2-3H3,(H,24,25,27)/b19-11- |
InChI Key |
DOXZLRUSQVIDQR-ODLFYWEKSA-N |
Isomeric SMILES |
CCOC1=CC(=CC(=C1O)CC=C)/C=C\2/C(=O)N=C(S2)NC3=C(C=CC(=C3)Cl)C |
SMILES |
CCOC1=CC(=CC(=C1O)CC=C)C=C2C(=O)N=C(S2)NC3=C(C=CC(=C3)Cl)C |
Canonical SMILES |
CCOC1=CC(=CC(=C1O)CC=C)C=C2C(=O)N=C(S2)NC3=C(C=CC(=C3)Cl)C |
Origin of Product |
United States |
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